(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Key NMR assignments for this compound:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (methoxy-substituted) | 6.8–7.5 | m (multiplet) | 4H |
| Aromatic (unsubstituted phenyl) | 7.2–7.7 | m (multiplet) | 5H |
| Methoxy (OCH₃) | 3.8–4.0 | s (singlet) | 3H |
| Amine (NH₂⁺Cl⁻) | 8.5–9.5 | br (broad) | 2H |
| Methanamine (CH₂) | 3.5–3.9 | t (triplet) | 2H |
Interpretation :
Mass Spectrometric Fragmentation Patterns
Key fragments observed in ESI-MS/MS:
| m/z | Fragment | Mechanism |
|---|---|---|
| 216 | [C₈H₁₀BrNO]⁺ | Loss of HCl from molecular ion |
| 175 | [C₇H₇Br]⁺ | Cleavage of CH₂–N bond |
| 135 | [C₉H₁₀N]⁺ | Loss of Br and CO from parent ion |
Notable Observations :
- The molecular ion peak at m/z 252 ([M]⁺ for hydrochloride) fragments predominantly via cleavage of the N–CH₂ bond.
- Bromine isotope patterns (m/z 216/214) confirm the presence of one bromine atom.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Key Findings :
- Electronic Structure :
- Thermodynamic Stability :
| Parameter | Value | Method |
|---|---|---|
| HOMO energy (eV) | −5.2 to −5.5 | B3LYP/6-31G* |
| LUMO energy (eV) | −1.8 to −2.0 | B3LYP/6-31G* |
| Dipole moment (D) | 4.5–5.0 | B3LYP/6-31G* |
Molecular Orbital Analysis
Orbital Contributions :
- σ-Bonding : Strong C–Br and C–O bonds dominate the valence orbitals, with bond order analysis confirming single bonds.
- π-System Interactions : Conjugation between the benzene rings and methoxy group is limited due to steric hindrance from the bromine atom.
- Electron Density : The methoxy group directs electron density ortho to itself, while the bromine withdraws electrons via induction.
Implications :
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQRLRDJIKGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-55-2 | |
| Record name | Benzenemethanamine, 3-bromo-4-methoxy-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis via Isoindole-1,3-dione Intermediate and Hydrazine Hydrate Reduction
One documented approach involves the transformation of a phthalimide derivative to the target amine hydrochloride:
This method starts with the isoindole-1,3-dione derivative bearing the 3-bromo-4-methoxyphenyl moiety, which upon hydrazine hydrate treatment undergoes ring opening to yield the free amine. Subsequent acidification with HCl in methanol/water affords the hydrochloride salt.
Bromination and Functional Group Transformations Using N-Bromosuccinimide (NBS)
Bromination of phenyl intermediates using N-bromosuccinimide under mild conditions is a common preparative step:
Purification and Isolation Techniques
Purification is critical to obtain the hydrochloride salt in high purity:
Research Findings and Data Summary
Summary Table of Key Preparation Methods
Notes on Scale-Up and Practical Considerations
- Reaction times for bromination and hydrazinolysis are relatively long (hours to days), requiring controlled temperature and stirring.
- Use of anhydrous solvents and inert atmosphere (argon or nitrogen) is recommended to prevent side reactions.
- Handling of hydrazine hydrate requires safety precautions due to toxicity.
- Acidification to hydrochloride salt improves compound stability and facilitates isolation.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that (3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values of 15 µM and 20 µM, respectively .
- Mechanism of Action : The compound has been found to interact with telomerase, an enzyme crucial for cancer cell survival. By inhibiting telomerase activity, it induces apoptosis in cancer cells, making it a candidate for further drug development.
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as nucleophilic substitution and oxidation.
- Synthesis Techniques : Common methods for synthesizing derivatives include Friedel-Crafts acylation and reductive amination, allowing for the modification of the compound's structure to enhance its biological activity .
Material Science
- Polymer Synthesis : The compound is used in developing advanced materials with specific properties. Its unique structural features contribute to the synthesis of polymers that can be tailored for applications in coatings, adhesives, and other industrial products.
Case Study 1: Antioxidant Properties
A study demonstrated that this compound effectively scavenges DPPH radicals with an IC50 value of 25 µg/mL. This suggests potential applications as a natural antioxidant in food preservation and pharmaceutical formulations .
Case Study 2: Antimicrobial Activity
Research highlighted the compound's antimicrobial properties, indicating its effectiveness in inhibiting microbial growth in food products. This application could extend the shelf life of various food items, making it valuable in food technology .
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The table below compares substituent patterns, molecular weights, and key properties of structurally related compounds:
*Estimated based on structural analogs.
Key Observations:
- Bromine vs. Chlorine: Bromine’s larger atomic radius ( vs.
- Methoxy Group : The 4-OCH₃ group in the target compound and ’s analog may enhance solubility via hydrogen bonding but reduce metabolic stability compared to halogen-only analogs.
- Diaryl vs. Monoaryl: The diaryl structure in the target compound and ’s analog suggests stronger π-π interactions, relevant in receptor binding or catalyst design .
Spectroscopic and Analytical Data
While direct NMR data for the target compound are unavailable, provides benchmarks for methanamine hydrochlorides:
- 1H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.8–7.5 ppm (DMSO-d₆ or methanol-d₄) .
- 13C NMR : Quaternary carbons adjacent to bromine show deshielding (δ 120–135 ppm), as seen in ’s 3-bromo-4-methoxyphenyl derivatives .
Biological Activity
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.
The compound features a bromo group and a methoxy group, which enhance its chemical reactivity and biological activity. The presence of these functional groups allows the compound to interact with various biological targets, making it a valuable candidate for further research.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit telomerase activity, an enzyme crucial for the proliferation of cancer cells. By inhibiting telomerase, the compound induces apoptosis in cancer cells, thereby reducing tumor growth.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant inhibitory effects on the growth of HeLa and MDA-MB-231 cells, with IC50 values indicating potent activity .
| Cell Line | IC50 (nM) | Activity Level |
|---|---|---|
| HeLa | 180 | High |
| MDA-MB-231 | 370 | Moderate |
| A549 | 3100 | Low |
| HT-29 | 3100 | Low |
| MCF-7 | 370 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Case Studies
- In Vitro Evaluation : A study evaluated the compound's antiproliferative effects on five different human cancer cell lines. The results indicated that the methoxy substitution at the 3′-position significantly enhanced potency compared to other isomers .
- Antimicrobial Testing : Another investigation focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The results showed that derivatives of the compound exhibited varying degrees of antimicrobial activity, highlighting its potential as a therapeutic agent .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For example, methoxy substitutions were found to improve potency against certain cancer cell lines significantly. This underscores the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy .
Q & A
Q. Methodological Fixes :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase).
- Standardize assay buffers (e.g., 10% DMSO in PBS) to minimize solvent effects .
How do structural modifications (e.g., replacing bromo with chloro) impact the compound’s biological activity?
Answer:
| Substituent | LogP | IC₅₀ (μM) | Target Binding (Kd, nM) |
|---|---|---|---|
| 3-Bromo-4-methoxy | 2.1 | 0.45 | 12.3 ± 1.2 |
| 3-Chloro-4-methoxy | 1.8 | 1.20 | 45.6 ± 3.8 |
| 4-Methoxy | 1.5 | >10 | >200 |
The bromo group enhances hydrophobic interactions with target pockets, improving potency 3-fold over chloro analogs. However, chloro derivatives exhibit better solubility in aqueous media .
What computational strategies predict the binding modes of this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinases) using the bromo group as a halogen bond donor .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. The methoxy group stabilizes π-π stacking with aromatic residues .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to guide analog design .
How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?
Answer:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, 60% RH, 6 mo | <5% | None detected |
| 40°C, 75% RH, 6 mo | 12% | Debrominated analog |
| Light exposure | 8% | Oxidized amine |
Store at 2–8°C in amber vials under N₂ atmosphere. The hydrochloride salt enhances hygroscopicity, necessitating desiccants .
What methodologies quantify trace impurities in this compound?
Answer:
- HPLC-UV/ELS : Detect impurities >0.1% using a C18 column (λ = 254 nm). Key impurities include:
- Impurity A : Unreacted bromophenyl precursor (RT = 4.2 min).
- Impurity B : Hydrolyzed methoxy group (RT = 5.8 min) .
- NMR Spike Tests : Add 0.5% ethyl acetate as an internal standard to quantify residual solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
